7-(2-methoxyphenyl)-1-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
7-(2-methoxyphenyl)-1-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methoxyphenyl group, and a mercapto group
Preparation Methods
The synthesis of 7-(2-methoxyphenyl)-1-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of appropriate pyrimidine derivatives with suitable reagents under controlled conditions. For instance, the use of dimethylformamide (DMF) as a solvent and iodine (I2) as a catalyst has been reported to optimize the reaction conditions, resulting in a more efficient synthesis . Microwave irradiation can also be employed to reduce the reaction time significantly compared to conventional heating methods .
Chemical Reactions Analysis
7-(2-methoxyphenyl)-1-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield corresponding thiols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
Medicine: Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it suitable for use in materials science and catalysis.
Mechanism of Action
The mechanism of action of 7-(2-methoxyphenyl)-1-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The mercapto group can form covalent bonds with thiol groups in proteins, further modulating their function .
Comparison with Similar Compounds
7-(2-methoxyphenyl)-1-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:
2-mercapto-7-thien-2-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol hydrate: This compound has a thiophene ring instead of a methoxyphenyl group, which may alter its biological activity.
2-mercapto-4-(trifluoromethyl)pyrimidine: This simpler compound lacks the pyrido ring and methoxyphenyl group, resulting in different chemical and biological properties.
2-thioxodihydropyrido[2,3-d]pyrimidine:
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
7-(2-methoxyphenyl)-1-methyl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2S/c1-22-13-12(14(23)21-15(22)25)9(16(17,18)19)7-10(20-13)8-5-3-4-6-11(8)24-2/h3-7H,1-2H3,(H,21,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHCHSOKDMHZHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3=CC=CC=C3OC)C(F)(F)F)C(=O)NC1=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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